4-(Quinolin-5-yl)pyrimidine-2-thiol
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Overview
Description
4-(Quinolin-5-yl)pyrimidine-2-thiol is a heterocyclic compound that combines the structural features of quinoline and pyrimidine rings with a thiol group at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-5-yl)pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline derivatives with pyrimidine precursors under specific conditions. For example, the reaction of 2-chloroquinoline with thiourea in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-5-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinoline or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified quinoline or pyrimidine derivatives.
Substitution: Various substituted quinoline or pyrimidine compounds.
Scientific Research Applications
4-(Quinolin-5-yl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Quinolin-5-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The thiol group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline: Shares structural similarities but differs in biological activity and applications.
Thioxopyrimidines: Contains a thiol group but has different chemical properties and reactivity
Uniqueness
4-(Quinolin-5-yl)pyrimidine-2-thiol is unique due to its combined quinoline and pyrimidine structure with a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9N3S |
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Molecular Weight |
239.30 g/mol |
IUPAC Name |
6-quinolin-5-yl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H9N3S/c17-13-15-8-6-12(16-13)10-3-1-5-11-9(10)4-2-7-14-11/h1-8H,(H,15,16,17) |
InChI Key |
CSZSQNBHSHHLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=CC=NC(=S)N3 |
Origin of Product |
United States |
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